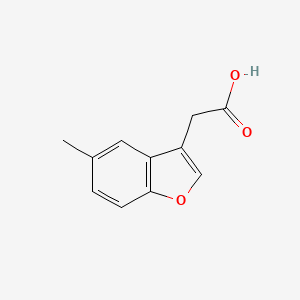

2-(5-Methyl-1-benzofuran-3-yl)acetic acid

CAS No.: 129354-89-8

Cat. No.: VC4502556

Molecular Formula: C11H10O3

Molecular Weight: 190.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129354-89-8 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.198 |

| IUPAC Name | 2-(5-methyl-1-benzofuran-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10O3/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |

| Standard InChI Key | DUMCTHVOZLFMDK-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC=C2CC(=O)O |

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 2-(5-methyl-1-benzofuran-3-yl)acetic acid is , with a molecular weight of 190.20 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, creating a planar aromatic system. The methyl group at the 5-position introduces steric and electronic effects that influence reactivity, while the acetic acid substituent at the 3-position enhances solubility in polar solvents and enables functionalization via carboxylate chemistry .

Key structural features include:

-

Aromatic System: The benzofuran scaffold contributes to π-π stacking interactions, as observed in analogous compounds like 2-(5-isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .

-

Substituent Effects: The electron-donating methyl group stabilizes the aromatic system, whereas the acetic acid moiety allows for hydrogen bonding and salt formation .

Synthesis Methodologies

Cyclization of Salicylaldehyde Derivatives

A common route to benzofuran-3-acetic acid derivatives involves the condensation of substituted salicylaldehydes with haloacetic acid esters, followed by cyclization. For example:

-

Step 1: Reaction of 5-methylsalicylaldehyde with ethyl bromoacetate in the presence of potassium carbonate yields ethyl 2-(5-methyl-1-benzofuran-3-yl)acetate .

-

Step 2: Hydrolysis of the ester using aqueous potassium hydroxide produces the free acetic acid derivative .

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | KCO, DMF, 80°C, 12 h | 75% |

| 2 | KOH, MeOH/HO, reflux, 5 h | 85% |

This method parallels the synthesis of 2-(5-isopropyl-1-benzofuran-3-yl)acetic acid, where ester intermediates are hydrolyzed under basic conditions .

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable direct functionalization of preformed benzofuran cores. For instance, Suzuki-Miyaura coupling could introduce the acetic acid moiety at the 3-position, though this approach remains speculative for the target compound .

Physicochemical Properties

Crystallography and Hydrogen Bonding

While no crystal structure of 2-(5-methyl-1-benzofuran-3-yl)acetic acid has been reported, analogous compounds exhibit intermolecular hydrogen bonding between carboxyl groups. For example, 2-(5-isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H⋯O interactions . Similar behavior is expected for the target compound, with additional C–H⋯π interactions stabilizing the crystal lattice.

Spectroscopic Data

IR (KBr, cm):

-

3200–2500 (broad, O–H stretch of COOH)

-

1705 (C=O stretch)

-

1610 (C=C aromatic)

H NMR (400 MHz, DMSO-d):

-

δ 12.3 (s, 1H, COOH)

-

δ 7.45–7.20 (m, 3H, aromatic H)

-

δ 3.65 (s, 2H, CHCOOH)

-

δ 2.35 (s, 3H, CH)

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Prodrugs: Esterification to improve bioavailability.

-

Metal Complexes: Coordination with transition metals for catalytic or therapeutic applications.

Materials Science

The planar benzofuran core enables applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume